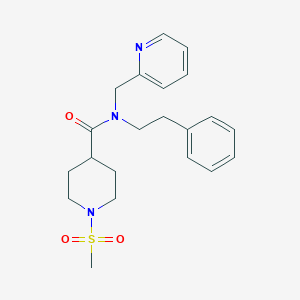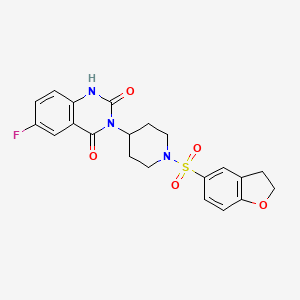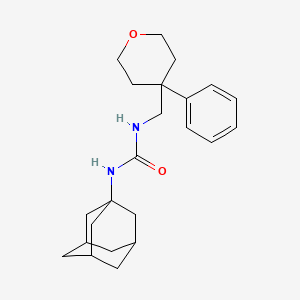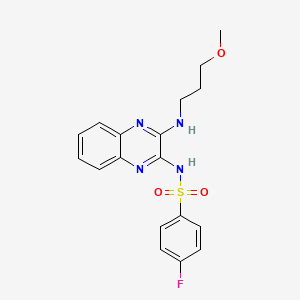![molecular formula C18H20N4O B3007807 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide CAS No. 862811-55-0](/img/structure/B3007807.png)
3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is a synthetic molecule that may be related to various pharmacological research areas. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their potential biological activities, which can be extrapolated to hypothesize about the properties and uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves the coupling of carboxylic acid derivatives with substituted benzylamines or anilines in the presence of a coupling reagent such as N,N-carbonyldiimidazole (CDI) . For example, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related molecules were synthesized for potential anticonvulsant activity . Similarly, one-pot multi-component syntheses have been employed to create novel benzamide derivatives using ionic liquids as environmentally friendly reaction media . These methods could potentially be adapted for the synthesis of 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives has been studied, revealing the orientation of substituted phenyl rings relative to the imidazole ring . This information is crucial for understanding the molecular geometry and potential interaction sites for biological activity. The compound likely shares structural similarities with these derivatives, which could influence its binding to biological targets.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For instance, the dissociation constants and metal-ligand stability constants of a pyrazolinone derivative were determined, providing insights into its chemical behavior in the presence of metal ions . This suggests that the compound of interest may also form stable complexes with metals, which could be relevant for its biological activity or use in material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their thermodynamic and dynamic characteristics, have been studied using molecular dynamics simulations . These studies provide data on densities, enthalpies of vaporization, and ion binding energies, which are essential for understanding the behavior of ionic liquids and related molecules. Although the specific physical and chemical properties of 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide are not provided, similar analyses could be conducted to predict its properties.
Relevant Case Studies
Case studies involving related compounds have demonstrated a range of biological activities. For example, certain benzylpropanamide derivatives exhibited significant anticonvulsant activity in preclinical seizure models . Another study found potent gastric acid antisecretory activity in a series of butanamide derivatives . These findings suggest that the compound may also possess pharmacological activities worth exploring in further case studies.
Applications De Recherche Scientifique
Activity Coefficients and Solvent Applications
One study focused on the activity coefficients at infinite dilution of various solutes, including hydrocarbons, alcohols, and ethers, in 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]), a related ionic liquid. This research highlights the potential of such ionic liquids as alternative solvents for separation processes, comparing their efficiency with conventional solvents in terms of separation of hydrocarbon mixtures (Domańska et al., 2016).
Optoelectronic Material Development
Another area of application is in the development of optoelectronic materials. Research into functionalized quinazolines and pyrimidines, which are structurally related to the compound , has shown significant potential. These compounds are utilized in creating novel optoelectronic materials due to their luminescent and electroluminescent properties, serving as materials for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).
Chemical Inhibition Studies
Additionally, chemical inhibitors based on imidazole and pyrimidine scaffolds have been extensively studied for their selectivity and potency against various enzymes, including Cytochrome P450 isoforms. This research provides insights into the design of selective enzyme inhibitors, which is critical in drug development and understanding drug-drug interactions (Khojasteh et al., 2011).
Synthesis and Medicinal Aspects
The synthesis and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffolds, closely related to the query compound, have been reviewed, highlighting their broad range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. This demonstrates the versatility of such compounds in drug development and the importance of structural scaffolds in medicinal chemistry (Cherukupalli et al., 2017).
Mécanisme D'action
Mode of Action
Compounds with the imidazo[1,2-a]pyrimidine scaffold have been noted for their wide range of applications in medicinal chemistry . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Imidazo[1,2-a]pyrimidine compounds have been noted for their significant attention in the synthetic chemistry community through different chemosynthetic methodologies
Propriétés
IUPAC Name |
3-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12(2)10-16(23)20-15-7-4-6-14(11-15)17-13(3)22-9-5-8-19-18(22)21-17/h4-9,11-12H,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZHUCTXCVNKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007724.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007725.png)


![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)



![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)
